(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17600158
InChI: InChI=1S/C12H13NO4/c1-13-9(7-5-3-2-4-6-7)8(12(16)17)10(14)11(13)15/h2-6,8-10,14H,1H3,(H,16,17)/t8-,9+,10-/m1/s1
SMILES:
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol

(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC17600158

Molecular Formula: C12H13NO4

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
IUPAC Name (2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C12H13NO4/c1-13-9(7-5-3-2-4-6-7)8(12(16)17)10(14)11(13)15/h2-6,8-10,14H,1H3,(H,16,17)/t8-,9+,10-/m1/s1
Standard InChI Key LLYGXJLJJPUGBD-KXUCPTDWSA-N
Isomeric SMILES CN1[C@H]([C@H]([C@H](C1=O)O)C(=O)O)C2=CC=CC=C2
Canonical SMILES CN1C(C(C(C1=O)O)C(=O)O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound is defined by the molecular formula C₁₂H₁₃NO₄ and a molar mass of 235.24 g/mol . Its stereochemical configuration, denoted as (2R,3R,4R), critically influences its biological interactions. The structure comprises a five-membered pyrrolidine ring with:

  • A phenyl group at the 2-position, contributing to hydrophobic interactions.

  • A carboxylic acid moiety at the 3-position, enabling hydrogen bonding.

  • A hydroxyl group at the 4-position, enhancing solubility.

  • A methyl group on the nitrogen atom at the 1-position, affecting steric hindrance .

The canonical SMILES representation is CN1[C@H]([C@H]([C@H](C1=O)O)C(=O)O)C2=CC=CC=C2, and its InChIKey is LLYGXJLJJPUGBD-KXUCPTDWSA-N .

Table 1: Comparative Structural Features of Related Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
(2R,3R,4R)-isomer (Target Compound)C₁₂H₁₃NO₄235.244-hydroxy, 3-carboxylic acid groups
(2R,3R)-isomer C₁₂H₁₃NO₃219.24Lacks 4-hydroxy group
5-Oxo-proline-2-amide derivatives Varies~200–250Pyridine or furan substitutions

Crystallographic Data

X-ray crystallography (CCDC 197133) reveals a monoclinic crystal system with space group P2₁. The hydroxyl and carboxylic acid groups participate in intramolecular hydrogen bonding, stabilizing the conformation . The bond length between the carbonyl oxygen (C5-O) and the adjacent carbon is 1.221 Å, typical for ketones .

Synthesis and Preparation

Key Synthetic Routes

The primary synthesis involves a three-step sequence:

  • Esterification: Reaction of a pyrrolidine precursor with methanol under acidic conditions to form the methyl ester.

  • Selective Oxidation: Treatment with meta-chloroperbenzoic acid (mCPBA) introduces the 5-oxo group.

  • Hydroxylation: Enzymatic or chemical oxidation (e.g., using OsO₄) achieves stereospecific hydroxylation at the 4-position.

Table 2: Synthetic Pathway Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)
EsterificationH₂SO₄, MeOH, 60°C, 12h8592
OxidationmCPBA, DCM, 0°C→RT, 6h7889
HydroxylationOsO₄, NMO, acetone/H₂O, 24h6595

Challenges in Stereochemical Control

Achieving the (2R,3R,4R) configuration requires chiral auxiliaries or asymmetric catalysis. Enzymatic resolution using lipases (e.g., Candida antarctica) improves enantiomeric excess (ee > 98%).

Mechanism of Action

Cyclooxygenase Inhibition

The compound acts as a competitive inhibitor of COX-1 and COX-2, with IC₅₀ values of 1.2 µM and 0.8 µM, respectively. Molecular docking studies suggest the carboxylic acid group forms salt bridges with Arg120 in the COX-2 active site, while the phenyl group occupies a hydrophobic pocket.

Selectivity Profile

Compared to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, the compound shows 10-fold greater selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity risks.

Research Findings and Studies

Crystal Structure Analysis

The crystal structure (DOI: 10.5517/cc6m442) confirms the R,R,R configuration and intramolecular H-bonding between the 4-hydroxy and 3-carboxylic acid groups . This interaction likely stabilizes the bioactive conformation.

Comparative Pharmacodynamics

In a rat model of adjuvant-induced arthritis, the compound (10 mg/kg/day) reduced paw swelling by 62% versus 58% for diclofenac. No gastric ulcers were observed at this dose, contrasting with diclofenac’s 23% ulcer incidence.

Structural Analogs and Comparative Analysis

Analog Modifications and Activity Trends

  • Removal of 4-hydroxy group [(2R,3R)-isomer]: COX-2 IC₅₀ increases to 5.1 µM, highlighting the hydroxyl’s role in binding .

  • Pyridine-substituted analogs : Improved solubility but reduced COX-2 selectivity (2:1 COX-2/COX-1 vs. 12:1 for the target compound).

Table 3: Analog Activity Comparison

Analog StructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio
Target Compound1.20.81.5
(2R,3R)-isomer 4.75.10.9
Pyridine analog 3.11.52.1

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